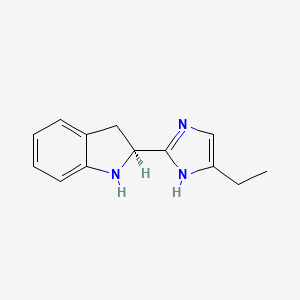
(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline is a chiral compound featuring an indoline backbone substituted with an ethyl group on the imidazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indoline and 5-ethyl-1H-imidazole.
Reaction Steps:
Reaction Conditions: These steps generally require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods:
Scale-Up Considerations: Industrial production may involve optimizing reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.
Substitution: The indoline and imidazole rings can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the indoline and imidazole rings.
Reduction Products: Reduced forms of the compound, potentially altering the electronic properties.
Substitution Products: Halogenated or nitrated derivatives, which may exhibit different reactivity and properties.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, influencing the selectivity and efficiency of the process.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Protein Binding: It can be used to study protein-ligand interactions, aiding in the design of new drugs.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Applications: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: It may be employed in the production of pharmaceuticals, contributing to the development of new treatments.
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with specific enzymes, altering their activity and affecting downstream biological processes.
Receptor Binding: It can bind to certain receptors, modulating signal transduction pathways and influencing cellular responses.
Mechanistic Insights:
Binding Affinity: The compound’s binding affinity to its targets can be studied using various biochemical and biophysical techniques.
Pathway Modulation: Understanding how the compound modulates biological pathways can provide insights into its therapeutic potential.
相似化合物的比较
(S)-2-(5-Methyl-1H-imidazol-2-yl)indoline: Similar structure with a methyl group instead of an ethyl group.
(S)-2-(5-Propyl-1H-imidazol-2-yl)indoline: Similar structure with a propyl group instead of an ethyl group.
(S)-2-(5-Isopropyl-1H-imidazol-2-yl)indoline: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness:
Ethyl Group Influence: The presence of the ethyl group in (S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline may influence its reactivity, binding affinity, and overall properties compared to its methyl, propyl, and isopropyl analogs.
Chirality: The chiral nature of the compound adds an additional layer of complexity, potentially affecting its interactions with biological targets and its overall activity.
属性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC 名称 |
(2S)-2-(5-ethyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H15N3/c1-2-10-8-14-13(15-10)12-7-9-5-3-4-6-11(9)16-12/h3-6,8,12,16H,2,7H2,1H3,(H,14,15)/t12-/m0/s1 |
InChI 键 |
HLMZQXTXYVUGHN-LBPRGKRZSA-N |
手性 SMILES |
CCC1=CN=C(N1)[C@@H]2CC3=CC=CC=C3N2 |
规范 SMILES |
CCC1=CN=C(N1)C2CC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


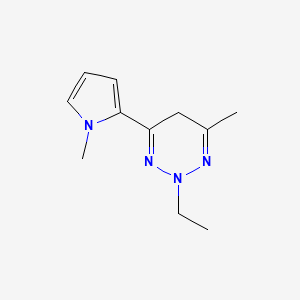
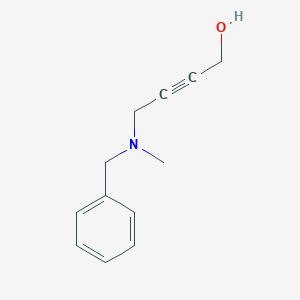
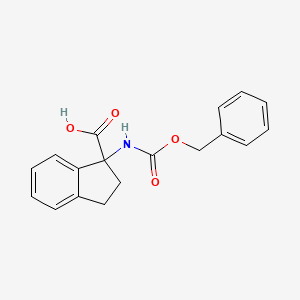

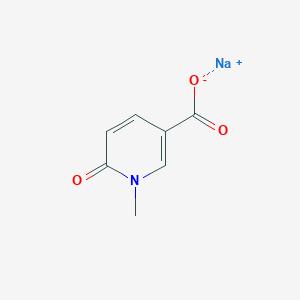
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
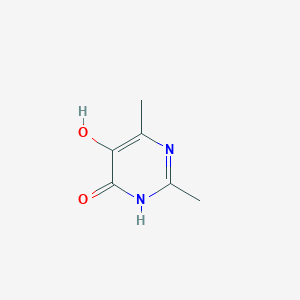
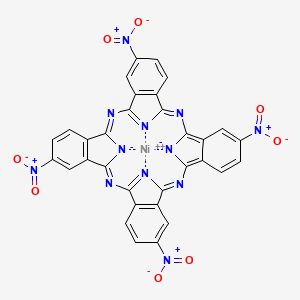
![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)

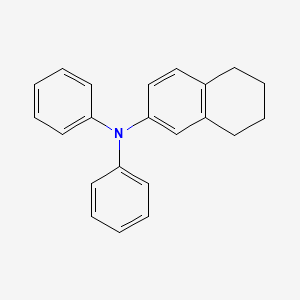
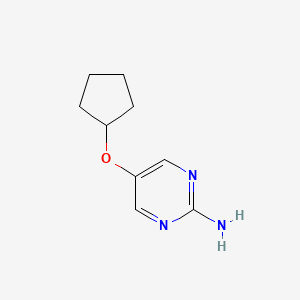
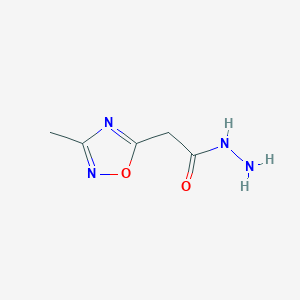
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
